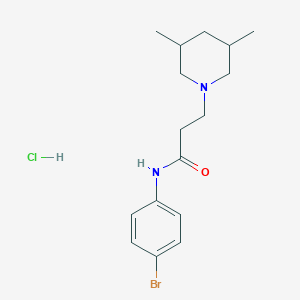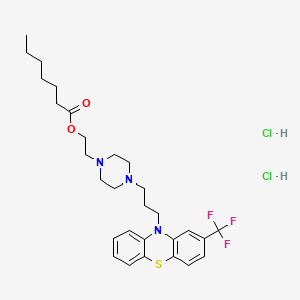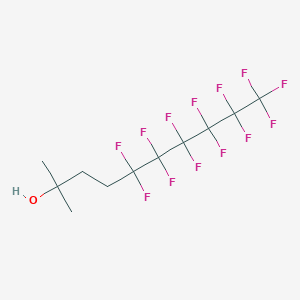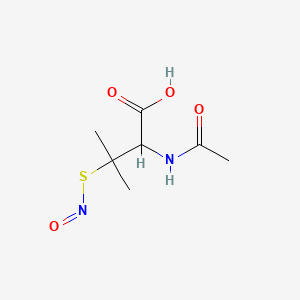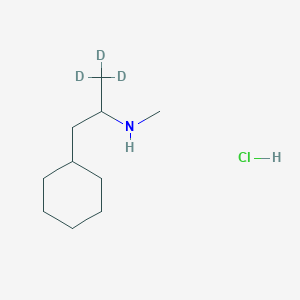
Valganciclovir-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valganciclovir-d8 is a deuterated form of valganciclovir, an antiviral medication used primarily for the treatment and prevention of cytomegalovirus (CMV) infections in immunocompromised patients, such as those with HIV/AIDS or those who have undergone organ transplantation . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of valganciclovir, as the incorporation of deuterium atoms can help in tracing the compound in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Valganciclovir-d8 is synthesized through the deuteration of valganciclovir. The process involves the replacement of hydrogen atoms with deuterium atoms in the valganciclovir molecule. This can be achieved through various chemical reactions, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Valganciclovir-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized metabolites.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Valganciclovir-d8 is extensively used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated form is used to trace the absorption, distribution, metabolism, and excretion of valganciclovir in biological systems.
Metabolic Studies: Researchers use this compound to study the metabolic pathways and identify metabolites of valganciclovir.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and their impact on the pharmacokinetics of valganciclovir.
Therapeutic Research: This compound is used in preclinical and clinical studies to evaluate its efficacy and safety in treating CMV infections
Mecanismo De Acción
Valganciclovir-d8, like valganciclovir, is a prodrug that is rapidly converted to ganciclovir in the body by intestinal and hepatic esterases. Ganciclovir is then phosphorylated by viral kinases to form ganciclovir triphosphate, which inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate. This results in the termination of viral DNA elongation, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Ganciclovir: The active form of valganciclovir, used for similar therapeutic purposes.
Acyclovir: Another antiviral medication used to treat herpes simplex virus infections.
Foscarnet: An antiviral agent used to treat CMV infections, often in combination with ganciclovir
Uniqueness of Valganciclovir-d8
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct advantage in tracing and studying the compound in biological systems, making it a valuable tool in scientific research .
Propiedades
Número CAS |
1132088-63-1 |
|---|---|
Fórmula molecular |
C₁₄H₁₄D₈N₆O₅ |
Peso molecular |
362.41 |
Sinónimos |
2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine -d8; RS 079070-194-d8; Ro 107-9070/194-d7; Valcyte-d8; (S)-Valganciclovir-d8; 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine-2,3, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


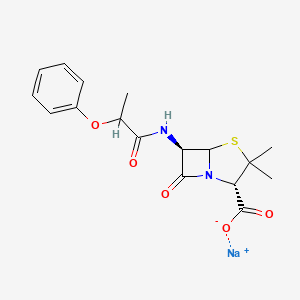
![3-[(3,4-Dimethoxyphenyl)methyl]azetidine](/img/structure/B1146503.png)
